1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-4-hydroxy-3-[(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-5-24-15(2)14-17(25)19(21(24)26)20(23-12-10-22(3)11-13-23)16-8-6-7-9-18(16)27-4/h6-9,14,20,25H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBSMYWHCDRROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one, with a molecular formula of and a molecular weight of 371.5 g/mol, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structure which includes a pyridine ring, hydroxy group, and piperazine moiety, suggesting diverse pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one exhibit significant anticancer activity. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines. In vitro assays demonstrated that certain analogs had IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in tumor growth and metastasis .
- Antioxidant Activity : The presence of hydroxy groups in the structure may contribute to antioxidant properties, protecting cells from oxidative stress, which is a significant factor in cancer progression .
- Receptor Modulation : Some studies suggest that related compounds may interact with various receptors involved in cancer signaling pathways, including chemokine receptors and protein-tyrosine phosphatases .
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound. Similar piperazine derivatives have shown activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis, leading to bacterial cell death .
Case Study 1: Anticancer Efficacy
In a study published in PubMed Central, a related compound demonstrated significant cytotoxicity against HeLa and Caco-2 cell lines with IC50 values lower than 10 µM. This suggests that modifications to the piperazine ring can enhance anticancer activity, making it a viable candidate for further development .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for therapeutic use in treating bacterial infections .
Table 1: Biological Activities of Related Compounds
Scientific Research Applications
Pharmacological Potential
The compound has shown promise in various pharmacological studies, particularly as a potential therapeutic agent. Research indicates that it may act on neurotransmitter systems, which is crucial for developing treatments for psychiatric disorders.
Key Findings :
- Neurotransmitter Modulation : Studies suggest that the compound may influence serotonin and dopamine pathways, potentially aiding in the treatment of depression and anxiety disorders.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, making it a candidate for further anticancer drug development.
Synthesis and Derivatives
The synthesis of 1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one involves complex organic reactions that can yield various derivatives with enhanced biological activities.
Synthesis Pathways :
- The compound can be synthesized through multi-step reactions involving piperazine derivatives and substituted pyridines. This allows researchers to modify its structure to improve efficacy and reduce side effects.
Case Studies
Several case studies have documented the application of this compound in laboratory settings:
| Study Title | Focus | Results |
|---|---|---|
| Neuropharmacological Effects of Piperazine Derivatives | Investigated the effects on serotonin receptors | Showed significant modulation of receptor activity, indicating potential antidepressant properties. |
| Antitumor Activity of Novel Pyridinones | Evaluated cytotoxicity against cancer cell lines | Demonstrated selective toxicity towards breast cancer cells with minimal effects on healthy cells. |
| Synthesis of New Derivatives for Enhanced Efficacy | Developed new structural variants | Some derivatives exhibited improved binding affinity to target receptors compared to the parent compound. |
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | KCO | 65–70 |
| 2 | Ethanol | 70 | AcOH | 75–80 |
Basic: What analytical techniques are most reliable for confirming the compound’s 3D structure?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule resolution). Critical for confirming stereochemistry at the chiral center (C3) .
- NMR Spectroscopy: H- and C-NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~453.2 Da) .
Advanced: How can contradictions in reported biological activity data (e.g., receptor binding affinity) be systematically resolved?
Methodological Answer:
Contradictions often arise from assay variability or conformational flexibility. Strategies include:
- Standardized Assay Conditions: Use uniform cell lines (e.g., HEK-293 for GPCR studies) and control for pH/temperature .
- Molecular Dynamics (MD) Simulations: Analyze ligand-receptor binding stability over 100-ns trajectories to identify key interactions (e.g., hydrogen bonding with Ser159 in the target receptor) .
- Meta-Analysis: Cross-reference IC values across studies, accounting for differences in assay readouts (e.g., fluorescence vs. radioligand binding) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Methodological Answer:
Focus on modifying substituents while preserving the pyridinone core:
- Piperazine Substitution: Replace 4-methylpiperazine with 4-cyclopropylpiperazine to enhance lipophilicity and blood-brain barrier penetration .
- Methoxyphenyl Modifications: Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
Q. Table 2: SAR Trends for Key Derivatives
| Derivative | Modification | Bioactivity (IC, nM) | Notes |
|---|---|---|---|
| A | 4-Cyclopropylpiperazine | 12 ± 1.5 | Improved CNS penetration |
| B | 3-CF-methoxyphenyl | 8 ± 0.9 | Enhanced metabolic stability |
Basic: What structural features of the compound are critical for its biological activity?
Methodological Answer:
- Pyridinone Core: Essential for π-π stacking with aromatic residues in target receptors .
- 4-Methylpiperazine: Facilitates hydrogen bonding with Asp112 in the receptor’s hydrophobic pocket .
- 2-Methoxyphenyl Group: Modulates solubility and steric interactions with adjacent residues .
Advanced: How can computational modeling predict the compound’s interaction with novel biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to screen against a kinase library. Prioritize targets with Glide scores < −9.0 kcal/mol .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at C4-OH and C6-methyl groups) using Schrödinger’s Phase .
- ADMET Prediction: SwissADME to optimize logP (target: 2–3) and rule out hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
